Cas no 881811-83-2 (4-diphenyl-1-naphthalene boronic acid)

4-Diphenyl-1-naphthalene boronic acid is a boronic acid derivative featuring a naphthalene core substituted with diphenyl and boronic acid functional groups. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for synthesizing biaryl structures. Its extended aromatic system enhances stability and reactivity, making it suitable for constructing complex organic frameworks. The boronic acid moiety facilitates efficient coupling with aryl halides under mild conditions, offering high selectivity and yield. This reagent is particularly valuable in pharmaceutical and materials science research, where precise control over molecular architecture is essential. Its robust performance in cross-coupling applications underscores its utility in advanced synthetic chemistry.
4-diphenyl-1-naphthalene boronic acid structure
881811-83-2 structure
Product name:4-diphenyl-1-naphthalene boronic acid
CAS No:881811-83-2
MF:C22H17BO2
MW:324.180186033249
CID:1066553
PubChem ID:73553337

4-diphenyl-1-naphthalene boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-diphenyl-1-naphthalene boronic acid
    • 2,4-diphenyl-1-naphthylboronic acid
    • 4-DIPHENYL-1-NAPTHALENEBORONIC ACID
    • B-(2,4-diphenyl-1-naphthalenyl)Boronic acid
    • 4-Diphenyl-1-naphthaleneboronic acid
    • (2-([1,1'-biphenyl]-4-yl)naphthalen-1-yl)boronic acid
    • SB67118
    • 881811-83-2
    • [2-(4-phenylphenyl)naphthalen-1-yl]boronic acid
    • 4-diphenyl-1-Naphthylboronic acid
    • 4-diphenyl-1-phthalene boronic acid
    • Boronic acid, B-(2,4-diphenyl-1-naphthalenyl)-
    • 4-(biphenyl-4-yl)naphthalen-1-ylboronic acid
    • MDL: MFCD16294427
    • Inchi: 1S/C22H17BO2/c24-23(25)22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,24-25H
    • InChI Key: FDINBWNHOSNCRQ-UHFFFAOYSA-N
    • SMILES: B(C1=C2C(C=CC=C2)=C(C2=CC=CC=C2)C=C1C1=CC=CC=C1)(O)O

Computed Properties

  • Exact Mass: 324.1321599g/mol
  • Monoisotopic Mass: 324.1321599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 528.1±60.0 °C(Predicted)
  • pka: 8.56±0.30(Predicted)

4-diphenyl-1-naphthalene boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH83811-1g
4-diphenyl-1-naphthalene boronic acid
881811-83-2 ≥ 97 %
1g
$1094.00 2024-04-19
Ambeed
A260765-1g
4-Diphenyl-1-naphthaleneboronic acid
881811-83-2 97%
1g
$817.0 2024-04-16
Chemenu
CM128223-5g
(2-([1,1'-biphenyl]-4-yl)naphthalen-1-yl)boronic acid
881811-83-2 97%
5g
$*** 2023-05-29
Chemenu
CM128223-1g
(2-([1,1'-biphenyl]-4-yl)naphthalen-1-yl)boronic acid
881811-83-2 97%
1g
$*** 2023-05-29
A2B Chem LLC
AH83811-250mg
4-diphenyl-1-naphthalene boronic acid
881811-83-2 ≥ 97 %
250mg
$483.00 2024-04-19
A2B Chem LLC
AH83811-5g
4-diphenyl-1-naphthalene boronic acid
881811-83-2 ≥ 97 %
5g
$3162.00 2024-04-19
Alichem
A219005428-5g
4-Diphenyl-1-naphthaleneboronic acid
881811-83-2 97%
5g
$811.65 2023-08-31

4-diphenyl-1-naphthalene boronic acid Related Literature

Additional information on 4-diphenyl-1-naphthalene boronic acid

4-Diphenyl-1-Naphthalene Boronic Acid (CAS No. 881811-83-2): A Comprehensive Overview

4-Diphenyl-1-naphthalene boronic acid (CAS No. 881811-83-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a naphthalene core and two phenyl groups attached to the boronic acid moiety. These structural elements endow the compound with a range of chemical properties that make it an attractive candidate for various applications.

The boronic acid functional group is particularly noteworthy due to its reactivity and versatility in organic synthesis. It can participate in a variety of reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules and pharmaceuticals. The presence of the naphthalene core and phenyl groups further enhances the compound's reactivity and stability, making it a valuable building block in the development of new materials and drugs.

Recent research has highlighted the potential of 4-diphenyl-1-naphthalene boronic acid in several areas. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of biologically active molecules. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. The ability to fine-tune the chemical structure through functionalization at various positions on the naphthalene and phenyl rings allows for the creation of compounds with tailored biological activities.

In materials science, 4-diphenyl-1-naphthalene boronic acid has been utilized in the development of advanced materials with unique optical and electronic properties. Its use in polymer synthesis has led to the creation of materials with enhanced thermal stability and mechanical strength. Additionally, the compound's ability to form stable complexes with metal ions makes it a promising candidate for applications in catalysis and sensor technology.

The synthesis of 4-diphenyl-1-naphthalene boronic acid typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include Grignard reactions followed by hydrolysis or direct boronation of appropriately substituted naphthalene derivatives. These methods have been optimized to minimize side reactions and improve overall efficiency, making large-scale production feasible.

In terms of safety and handling, while 4-diphenyl-1-naphthalene boronic acid is generally considered safe for laboratory use under proper conditions, it is important to follow standard safety protocols when handling this compound. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas to minimize exposure to any potential vapors or dust.

The environmental impact of 4-diphenyl-1-naphthalene boronic acid is another important consideration. Research into green chemistry methods for its synthesis has shown promising results, with efforts focused on reducing waste generation and minimizing the use of hazardous reagents. These advancements not only contribute to sustainable chemical practices but also align with broader environmental goals.

In conclusion, 4-diphenyl-1-naphthalene boronic acid (CAS No. 881811-83-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly important role in the development of innovative solutions across various industries.

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(CAS:881811-83-2)4-diphenyl-1-naphthalene boronic acid
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